REACTION_CXSMILES
|
Br[C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9](=[O:12])([O-])[O-].[Na+].[Na+].C1(C)C=CC=CC=1.[CH3:22][N:23]1[CH:27]=[C:26](B2OC(C)(C)C(C)(C)O2)[CH:25]=[N:24]1>O.C(O)C>[N:7]1[CH:2]=[CH:3][CH:4]=[C:5]([O:8][C:27]2[CH2:26][CH2:9][O:12][N:23]=2)[CH:6]=1.[CH3:22][N:23]1[CH:27]=[C:26]([C:2]2[N:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=2)[CH:25]=[N:24]1 |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=N1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is purged with argon for 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
followed by the addition of palladium tetrakis (4 mol %)
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction
|
Type
|
CUSTOM
|
Details
|
was transferred to a separatory funnel with excess water and ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was then washed with water (1×), saturated ammonium chloride (1×) and brine (1×)
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)OC1=NOCC1
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC(=C1)C1=CC=C(C=N1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |